molecular formula C11H7Cl2N3O3S B11292416 Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11292416
M. Wt: 332.2 g/mol
InChI Key: MDFFVIHSZRDOQU-UHFFFAOYSA-N
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Description

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound also contains a methyl ester group and a dichlorobenzoyl amide group, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-amino-1,2,3-thiadiazole-4-carboxylic acid methyl ester. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorobenzoyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as DNA replication, protein synthesis, or cell division, ultimately resulting in the death of the target cells .

Comparison with Similar Compounds

Methyl 5-[(2,4-dichlorobenzoyl)amino]-1,2,3-thiadiazole-4-carboxylate can be compared with other thiadiazole derivatives, such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

Molecular Formula

C11H7Cl2N3O3S

Molecular Weight

332.2 g/mol

IUPAC Name

methyl 5-[(2,4-dichlorobenzoyl)amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C11H7Cl2N3O3S/c1-19-11(18)8-10(20-16-15-8)14-9(17)6-3-2-5(12)4-7(6)13/h2-4H,1H3,(H,14,17)

InChI Key

MDFFVIHSZRDOQU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)NC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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